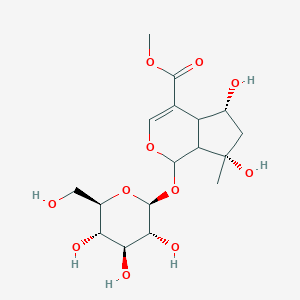

Shanzhisid-methylester

Übersicht

Beschreibung

Shanzhiside-Methylester ist eine Iridoidglykosidverbindung, die aus der Pflanze Gardenia jasminoides isoliert wurde. Es ist bekannt für seine starken entzündungshemmenden Eigenschaften und wurde auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Depressionen und Entzündungen .

Wissenschaftliche Forschungsanwendungen

Shanzhiside methyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of new iridoid glycosides.

Biology: Studied for its effects on cellular processes, including inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating depression, inflammation, and neuropathic pain

Wirkmechanismus

Target of Action

Shanzhiside methyl ester (SM) is an iridoid glycoside that primarily targets the miRNA-155-5p/SOCS1 axis and glucagon-like peptide-1 (GLP-1) receptors . The miRNA-155-5p/SOCS1 axis plays a crucial role in inflammation, which is a key player in the regulation of depression . GLP-1 receptors are involved in the regulation of glucose metabolism .

Mode of Action

SM interacts with its targets to exert anti-inflammatory and antidepressant effects. It inhibits inflammation via the miRNA-155-5p/SOCS1 axis . In the presence of SM, the expression of miRNA-155-5p decreases, leading to upregulation of SOCS1 protein levels and downregulation of p-JAK2 and p-STAT3 proteins . This results in decreased production of inflammatory cytokines TNF-α, IL-1β, and IL-6 . As a GLP-1 receptor agonist, SM reduces neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression .

Biochemical Pathways

SM affects the SOCS1/JAK2/STAT3 signaling pathway . By targeting the miRNA-155-5p/SOCS1 axis, SM regulates this pathway, leading to decreased inflammation. This is evidenced by the downregulation of p-JAK2 and p-STAT3 proteins in the presence of SM .

Result of Action

The molecular and cellular effects of SM’s action include decreased inflammation and depression-like behaviors. In a chronic unpredictable mild stress (CUMS)-induced mouse model of depression, SM markedly remedied depression-like behaviors . At the cellular level, SM repressed LPS- and ATP-induced inflammatory responses in BV2 cells .

Action Environment

The action, efficacy, and stability of SM can be influenced by environmental factors. It’s worth noting that iridoid compounds like SM are often stable and active in nature .

Biochemische Analyse

Biochemical Properties

Shanzhiside methyl ester plays a crucial role in biochemical reactions, particularly as a glucagon-like peptide-1 (GLP-1) receptor agonist . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of myeloperoxidase and elastase from activated neutrophils . Additionally, Shanzhiside methyl ester interacts with the SOCS1/JAK2/STAT3 signaling pathway, which is involved in inflammatory responses . These interactions highlight its potential in modulating immune responses and inflammation.

Cellular Effects

Shanzhiside methyl ester exerts significant effects on various cell types and cellular processes. It has been found to inhibit microglial activation and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This compound also influences cell signaling pathways, including the p38 MAPK signaling pathway, which is involved in the expression of β-endorphin in microglia . Furthermore, Shanzhiside methyl ester affects gene expression by downregulating the expression levels of p-JNK, p-P38, p65, and TNF-α .

Molecular Mechanism

The molecular mechanism of Shanzhiside methyl ester involves its binding interactions with various biomolecules. As a GLP-1 receptor agonist, it activates the GLP-1 receptor, leading to the stimulation of downstream signaling pathways . This activation results in the inhibition of enzyme activities, such as myeloperoxidase and elastase, and the modulation of gene expression . Additionally, Shanzhiside methyl ester targets the miRNA-155-5p/SOCS1 axis, which plays a role in its anti-inflammatory and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shanzhiside methyl ester have been observed to change over time. Studies have shown that it exerts dose-dependent and long-lasting anti-allodynic effects in neuropathic pain models . The stability and degradation of Shanzhiside methyl ester are influenced by storage conditions, with recommendations to store it at -20°C to protect it from light . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

The effects of Shanzhiside methyl ester vary with different dosages in animal models. In neuropathic pain models, it has been shown to exert dose-dependent anti-allodynic effects, with a maximal inhibition of 49% and a projected ED50 of 40.4 μg . High doses of Shanzhiside methyl ester have been associated with potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Shanzhiside methyl ester is involved in various metabolic pathways, particularly those related to iridoid metabolism . It interacts with enzymes such as DXS1, IDI1, 8-HGO1, and G10H2, which are associated with the biosynthesis of iridoid compounds . These interactions influence metabolic flux and metabolite levels, contributing to its biological activities.

Transport and Distribution

Within cells and tissues, Shanzhiside methyl ester is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which play a role in its therapeutic effects. For instance, it has been shown to accumulate in specific tissues, contributing to its analgesic and anti-inflammatory activities .

Subcellular Localization

The subcellular localization of Shanzhiside methyl ester affects its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell . These factors contribute to its overall biological activity and therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Shanzhiside-Methylester kann durch verschiedene Methoden synthetisiert werden, darunter Hochleistungs-Dünnschichtchromatographie (HPTLC) und Hochleistungsflüssigkeitschromatographie (HPLC). Diese Methoden umfassen die Isolierung und Reinigung der Verbindung aus Pflanzenextrakten, gefolgt von einer spektralen Analyse zur Bestätigung ihrer Struktur .

Industrielle Produktionsmethoden

Die industrielle Produktion von Shanzhiside-Methylester beinhaltet typischerweise die Extraktion der Verbindung aus den oberirdischen Teilen von Pflanzen wie Barleria prionitis und Lamiophlomis rotata. Der Prozess umfasst die Extraktion mit Lösungsmitteln, die Reinigung mit chromatographischen Techniken und die Validierung der Reinheit und Konzentration der Verbindung .

Chemische Reaktionsanalyse

Reaktionstypen

Shanzhiside-Methylester durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Shanzhiside-Methylester verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Transformationen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Shanzhiside-Methylester gebildet werden, umfassen verschiedene Derivate mit verbesserten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenzielle Verwendung in der Medizin und anderen wissenschaftlichen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Shanzhiside-Methylester hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, darunter Entzündungen und Immunantwort.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Depressionen, Entzündungen und neuropathischen Schmerzen

Wirkmechanismus

Shanzhiside-Methylester entfaltet seine Wirkung durch die gezielte Beeinflussung bestimmter molekularer Signalwege. Es aktiviert Glucagon-like-Peptid-1 (GLP-1)-Rezeptoren und reguliert den SOCS1/JAK2/STAT3-Signalweg. Dies führt zur Hemmung von Entzündungsreaktionen und zur Reduktion von depressionsartigen Verhaltensweisen in Tiermodellen .

Analyse Chemischer Reaktionen

Types of Reactions

Shanzhiside methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions

Common reagents used in the reactions of shanzhiside methyl ester include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of shanzhiside methyl ester include various derivatives with enhanced biological activities. These derivatives are often studied for their potential use in medicine and other scientific applications .

Vergleich Mit ähnlichen Verbindungen

Shanzhiside-Methylester ist unter den Iridoidglykosiden einzigartig aufgrund seiner spezifischen molekularen Struktur und seiner starken biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Loganin: Ein weiteres Iridoidglykosid mit entzündungshemmenden Eigenschaften.

8-O-Acetylshanzhiside-Methylester: Ein Derivat mit verbesserten therapeutischen Wirkungen.

Phloyoside II: Bekannt für seine analgetischen und entzündungshemmenden Wirkungen

Shanzhiside-Methylester zeichnet sich durch seine starke entzündungshemmende und antidepressive Wirkung aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht .

Biologische Aktivität

Shanzhiside methyl ester (SM) is an iridoid glycoside primarily derived from the Tibetan medicinal herb Lamiophlomis rotata. This compound has garnered attention for its diverse biological activities, particularly in pain management, anti-inflammatory effects, and potential neuroprotective properties. This article reviews the current research findings on the biological activity of SM, supported by data tables and case studies.

Pain Relief and Neuropathic Pain Management

Recent studies have demonstrated that SM functions as a glucagon-like peptide-1 (GLP-1) receptor agonist, which plays a crucial role in its analgesic effects. A significant study found that intrathecal administration of SM produced dose-dependent anti-allodynic effects in a rat model of neuropathic pain induced by spinal nerve injury. The maximal inhibition observed was 49%, with an effective dose (ED50) of approximately 40.4 μg. Importantly, SM did not induce self-tolerance or cross-tolerance to other analgesics like morphine, suggesting its unique mechanism of action .

Table 1: Summary of Anti-Allodynic Effects of Shanzhiside Methyl Ester

| Study Type | Model Used | Max Inhibition | ED50 (μg) | Tolerance Induction |

|---|---|---|---|---|

| Intrathecal Administration | Spinal Nerve Injury in Rats | 49% | 40.4 | No |

Anti-Inflammatory Properties

In addition to its analgesic effects, SM exhibits significant anti-inflammatory properties. A study investigating the antidepressant effects of SM found that it mitigated inflammation-related behaviors in a chronic unpredictable mild stress (CUMS) mouse model. The administration of SM resulted in reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, along with decreased expression of Iba1, a marker for microglial activation. This suggests that the antidepressant action of SM may be mediated through its anti-inflammatory effects .

Table 2: Anti-Inflammatory Effects of Shanzhiside Methyl Ester

| Study Type | Model Used | Key Findings |

|---|---|---|

| CUMS Mouse Model | Chronic Stress | Reduced TNF-α, IL-1β, IL-6 levels |

| Cellular Model | LPS + ATP-induced Inflammation | Inhibition of SOCS1/JAK2/STAT3 Pathway |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of SM. A study focused on cerebral ischemia/reperfusion injury demonstrated that 8-O-acetyl shanzhiside methyl ester (a derivative of SM) significantly reduced brain damage in diabetic rats subjected to middle cerebral artery occlusion (MCAO). The treatment alleviated inflammatory responses and improved functional recovery post-stroke .

Table 3: Neuroprotective Effects of Shanzhiside Methyl Ester

| Study Type | Model Used | Treatment Dose (mg/kg) | Outcomes |

|---|---|---|---|

| Ischemic Stroke Model | MCAO in Diabetic Rats | 40 | Reduced brain swelling, improved recovery |

Case Studies and Clinical Implications

The biological activities of SM suggest its potential application in clinical settings for managing chronic pain and depression. Its unique ability to modulate GLP-1 receptors without inducing tolerance could make it a valuable alternative or adjunct to traditional opioid therapies. Furthermore, the anti-inflammatory properties indicate that it may also serve as a therapeutic agent for inflammation-related disorders.

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSYAZCUYVRKML-IRDZEPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.